5-methoxy-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 5-methoxy-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide involves starting from 5-hydroxy-2-methyl-3-benzofuranocarboxylic acid and involves various chemical transformations to introduce halogen and aminoalkyl derivatives (Krawiecka et al., 2012). Another relevant synthesis pathway involves the one-pot synthesis of 5-chloro-2-(4-methoxyphenyl)benzofuran under specific reaction conditions, leading to compounds with significant β-amyloid aggregation inhibitory activity (Choi et al., 2003).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been characterized using various techniques, including X-ray crystallography and NMR spectroscopy. For example, detailed structural analysis through X-ray diffraction and DFT calculations has been performed to understand the geometric and electronic properties of similar molecules (Demir et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving this compound often result in the formation of novel structures with potential biological activities. For instance, reactions with visnaginone and khellinone derivatives have led to new heterocyclic compounds with demonstrated COX-2 inhibitory, analgesic, and anti-inflammatory properties (Abu‐Hashem et al., 2020).
Physical Properties Analysis
The physical properties of benzofuran derivatives, including this compound, involve their crystalline structure and stability under various conditions. Research involving analog compounds has provided insights into their crystallization behaviors and the impact of different substituents on their physical stability (Kranjc et al., 2012).
Chemical Properties Analysis
The chemical properties of 5-methoxy-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide derivatives have been explored through studies on their reactivity, interaction with biological targets, and potential as inhibitors of specific enzymes or receptors. For example, derivatives have been synthesized as rigid analogs of simple hydroxamates with evaluated in vitro and in vivo activities against 5-lipoxygenase, indicating potent inhibitory effects (Ohemeng et al., 1994).
properties
IUPAC Name |
5-methoxy-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-11-6-4-5-7-15(11)19-18(20)17-12(2)22-16-9-8-13(21-3)10-14(16)17/h4-10H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIXZIZOVOGADK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.